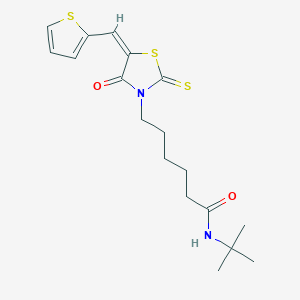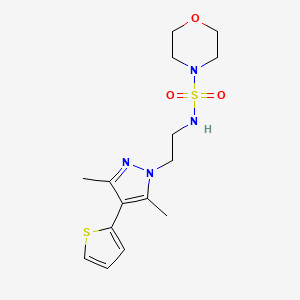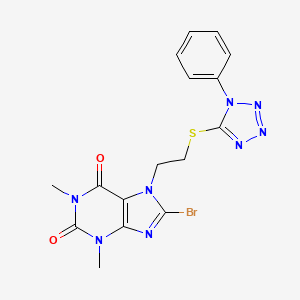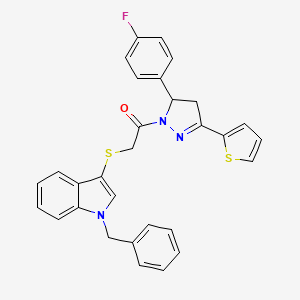
N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical is part of a broader class of compounds explored for various biological activities and chemical properties. The interest in similar compounds stems from their potential applications in medicinal chemistry, especially due to their diverse biological activities and unique chemical structures.
Synthesis Analysis
Synthesis of compounds closely related to N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide involves multi-step chemical reactions, starting from basic aromatic substrates to more complex structures. The synthesis typically includes steps like sulfonamide formation, alkylation, and amidation, among others. For instance, compounds have been synthesized by reacting pyrazole derivatives with substituted acetamides, indicating a versatile approach to generating a wide array of related molecules (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, including sulfonamide and acetamide moieties, which are crucial for their biological activities. Crystallography studies, such as those performed on related compounds, provide insights into their 3D structure, including co-planar and dihedral angles, crucial for understanding their interaction with biological targets (Kang, Cho, & Jang, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and potential utility in chemical synthesis. For example, the acetamide moiety is a versatile functional group that reacts with alkyl halides and sulfonates to afford substituted products, indicating the potential for further chemical modifications (Sakai et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. These properties are essential for determining their suitability for various applications, including medicinal chemistry and materials science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. Studies have shown that modifications in their structure, such as changes in the substituents on the aromatic rings, significantly affect their chemical behavior and biological activity. For example, sulfonamide and acetamide derivatives exhibit a range of biological activities, including antibacterial and antifungal properties (Khan et al., 2019).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-17-10-11-18(2)22(12-17)27-25(29)16-32(30,31)24-15-28(23-9-4-3-8-21(23)24)14-19-6-5-7-20(26)13-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDKJYVJMQMRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

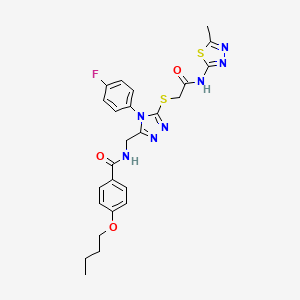

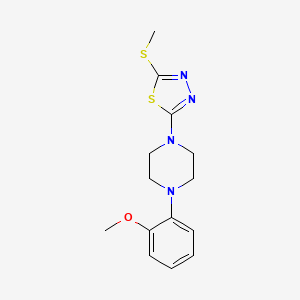
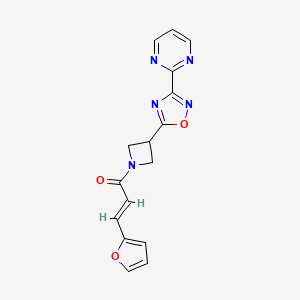
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
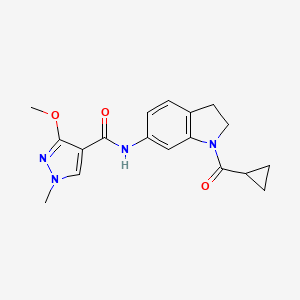
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)


